(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide is a useful research compound. Its molecular formula is C32H26N4O5 and its molecular weight is 546.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound can be characterized by its intricate structure that combines multiple functional groups, including a dioxole ring and a bicyclic system.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the target compound are summarized below.
Anticancer Activity
A study on structurally related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
Compound A | MDA-MB 231 | 8.9 | Moderate |
Compound B | HeLa | <10 | High |
Compound C | A549 | >10 | Inactive |
These results suggest that modifications to the bicyclic structure can enhance or diminish cytotoxicity against specific cancer types .
The mechanism of action for similar compounds often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to interact with cellular targets, leading to increased efficacy against tumor cells.
Case Studies
Several case studies have evaluated the biological activity of compounds structurally related to our target compound:
- Study on Dioxole Derivatives : This research focused on derivatives of benzo[d][1,3]dioxole and their interactions with GABA-A receptors. The findings indicated that these derivatives could act as agonists with reduced toxicity compared to traditional benzodiazepines .
- Synthesis and Evaluation : Another study synthesized a series of quinone derivatives and tested their cytotoxicity against human cancer cell lines using the MTT assay. The results highlighted that certain substitutions on the quinone scaffold significantly improved antitumor activity while minimizing side effects .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of complex compounds:
- SAR Analysis : Modifications in the functional groups attached to the bicyclic core significantly affected both potency and selectivity towards cancer cell lines.
- In Vitro Studies : Various in vitro assays have been employed to assess cytotoxicity and mechanism of action, revealing that compounds with a similar backbone often exhibit synergistic effects when combined with conventional chemotherapeutics.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5/c1-20-9-5-6-12-23(20)26(37)18-36-25-14-8-7-13-24(25)29(21-10-3-2-4-11-21)34-30(31(36)38)35-32(39)33-22-15-16-27-28(17-22)41-19-40-27/h2-17,30H,18-19H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHICZAXCWYSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。